molecular formula C14H20BrNO3S B7012392 N-(2-bromophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide

N-(2-bromophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide

Cat. No.: B7012392
M. Wt: 362.28 g/mol
InChI Key: QIDUEIXFJDNKFR-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide is a complex organic compound characterized by the presence of a bromophenyl group, a cyclobutyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-(2-bromophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3S/c1-19-14(11-6-5-7-11)10-16(20(2,17)18)13-9-4-3-8-12(13)15/h3-4,8-9,11,14H,5-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDUEIXFJDNKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 2-bromoaniline. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.

    Cyclobutyl Group Introduction: The next step involves the introduction of the cyclobutyl group. This can be achieved through a Grignard reaction, where 2-bromoaniline is reacted with cyclobutylmagnesium bromide.

    Methanesulfonamide Formation: The final step involves the formation of the methanesulfonamide group. This is typically done by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or primary amines in polar solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group is believed to play a crucial role in binding to the target site, while the cyclobutyl and methanesulfonamide groups contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-N-(2-cyclopropyl-2-methoxyethyl)methanesulfonamide
  • N-(2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide
  • N-(2-bromophenyl)-N-(2-cyclobutyl-2-ethoxyethyl)methanesulfonamide

Uniqueness

N-(2-bromophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for substitution reactions, while the cyclobutyl group provides structural rigidity. The methanesulfonamide moiety contributes to the compound’s solubility and stability, making it a versatile candidate for various applications.

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